molecular formula C13H16N2O4 B15059986 tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B15059986
M. Wt: 264.28 g/mol
InChI Key: PMMZETIJLCKTGG-UHFFFAOYSA-N
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Description

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under controlled conditions to ensure the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl N-(5-methoxy-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)18-12(16)14-11-9-7-8(17-4)5-6-10(9)19-15-11/h5-7H,1-4H3,(H,14,15,16)

InChI Key

PMMZETIJLCKTGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

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